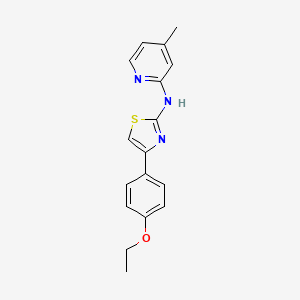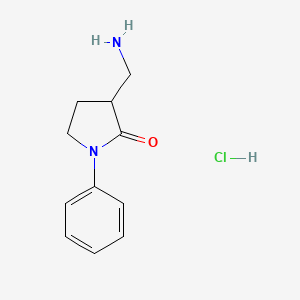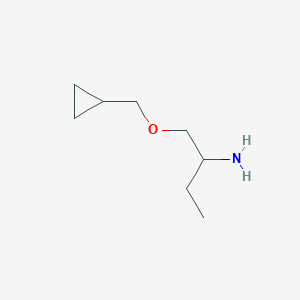
1-(Cyclopropylmethoxy)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Cyclopropylmethoxy)butan-2-amine” is a compound with the CAS Number: 883523-48-6. It has a molecular weight of 143.23 and its IUPAC name is 1-(cyclopropylmethoxy)-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Cyclopropylmethoxy)butan-2-amine” is 1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“1-(Cyclopropylmethoxy)butan-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Carbohydrate polymers, including those with amine functionalities, have been extensively studied for their corrosion inhibition properties. They can act as corrosion inhibitors for metal substrates in various media. The presence of free amine and hydroxyl groups in these polymers facilitates metal ion chelation and bond formation at the metal/solution interface, highlighting the potential of amine-functionalized compounds in protective applications (Umoren & Eduok, 2016).
Advanced Oxidation Processes
Compounds with N-amine groups, similar to the one , are significant in the field of environmental science, especially in the degradation of persistent organic pollutants. Advanced Oxidation Processes (AOPs) effectively remove nitrogen-containing compounds, improving water treatment schemes. The interaction of such compounds with AOPs, leading to efficient degradation, signifies the environmental applications of amine-functionalized materials (Bhat & Gogate, 2021).
Biomedical Applications
Chitosan, a natural polymer with amine groups, demonstrates significant potential in biomedical applications, such as wound healing and tissue engineering. The modification of chitosan with catechol groups enhances its adhesive properties, mimicking natural adhesion mechanisms in mussels. This example underscores the importance of amine functionalities in developing new, bio-inspired materials for medical applications (Ryu, Hong, & Lee, 2015).
Metal-Organic Frameworks (MOFs)
Amine-functionalized MOFs are critical for capturing CO2, leveraging the strong interaction between CO2 and the basic amino functionalities. These materials are pivotal in addressing climate change by enabling efficient CO2 capture and separation. The versatility of amine-functionalized MOFs extends to catalysis, highlighting their broad applicability in sustainable technologies (Lin, Kong, & Chen, 2016).
Flavor in Foods
The breakdown of amino acids during food processing can lead to the formation of branched aldehydes, contributing to the flavor profile of various food products. Understanding the metabolic pathways leading to these compounds can help in designing food processes that enhance desirable flavors or reduce unwanted ones (Smit, Engels, & Smit, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPARFVZHZRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

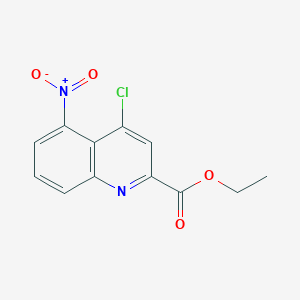
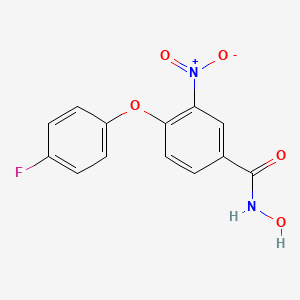
![8-(2-((3-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567648.png)
![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)
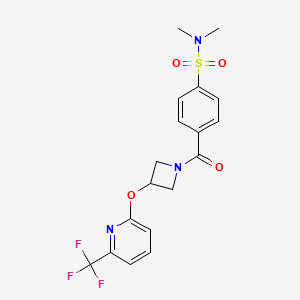
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile](/img/structure/B2567651.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)


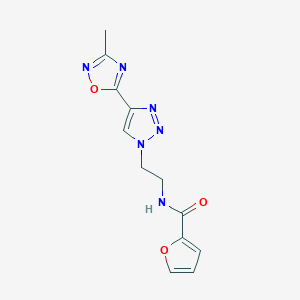
![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
